molecular formula C24H36O2 B14232270 2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran CAS No. 519002-40-5

2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran

Cat. No.: B14232270
CAS No.: 519002-40-5
M. Wt: 356.5 g/mol
InChI Key: WFDKLDJIRRGRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran involves several steps. The synthetic route typically starts with the preparation of the core benzopyran structure, followed by the introduction of the methyl, pentyl, and propoxy groups. Common reagents used in the synthesis include alkyl halides, Grignard reagents, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran stands out due to its unique structural features and diverse range of applications. Similar compounds include other benzopyrans and their derivatives, such as:

Properties

CAS No.

519002-40-5

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentyl-5-propoxychromene

InChI

InChI=1S/C24H36O2/c1-6-8-9-12-20-17-22(25-16-7-2)21-13-15-24(5,26-23(21)18-20)14-10-11-19(3)4/h11,13,15,17-18H,6-10,12,14,16H2,1-5H3

InChI Key

WFDKLDJIRRGRGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.